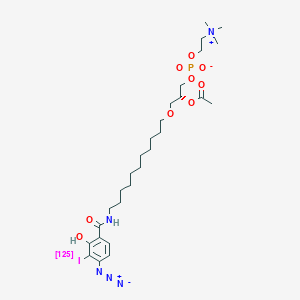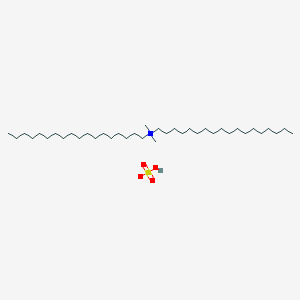
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine is a chemical compound that has been synthesized for use in scientific research. This compound is also known as AHIP, and it has been used in a variety of studies to investigate its mechanism of action and its potential applications.
Mécanisme D'action
The mechanism of action of AHIP is not fully understood, but it is believed to involve its interaction with cell membranes and lipid signaling pathways. AHIP has been shown to bind to specific proteins in cell membranes, which may alter their function and lead to changes in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
AHIP has been shown to have a variety of biochemical and physiological effects, including alterations in lipid metabolism and changes in cellular signaling pathways. It has also been shown to affect the function of specific proteins in cell membranes, which may have downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AHIP in lab experiments is its specificity for certain proteins and lipid signaling pathways. This allows researchers to investigate specific cellular processes and pathways with greater precision. However, one limitation of using AHIP is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving AHIP. One area of interest is the development of new drugs and therapies that target specific lipid signaling pathways. Additionally, further investigation into the mechanisms of action of AHIP may lead to a better understanding of cellular processes and the development of new treatments for a variety of diseases. Finally, the development of new techniques for synthesizing and purifying AHIP may lead to more efficient and cost-effective methods for producing this compound for use in scientific research.
Méthodes De Synthèse
The synthesis of AHIP involves several steps, including the reaction of 4-azido-2-hydroxy-3-iodobenzoic acid with undecanol and the subsequent reaction of the resulting product with 2-acetyl-sn-glycero-3-phosphocholine. The final product is purified using various techniques, including chromatography.
Applications De Recherche Scientifique
AHIP has been used in a variety of scientific studies, including investigations into the structure and function of cell membranes. It has also been used in studies of lipid metabolism and the regulation of lipid signaling pathways. Additionally, AHIP has been used in studies of the interactions between proteins and lipids, as well as in studies of the effects of lipids on protein function.
Propriétés
Numéro CAS |
122242-50-6 |
|---|---|
Nom du produit |
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine |
Formule moléculaire |
C28H47IN5O9P |
Poids moléculaire |
753.6 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-3-[11-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H47IN5O9P/c1-22(35)43-23(21-42-44(38,39)41-19-17-34(2,3)4)20-40-18-13-11-9-7-5-6-8-10-12-16-31-28(37)24-14-15-25(32-33-30)26(29)27(24)36/h14-15,23H,5-13,16-21H2,1-4H3,(H2-,31,36,37,38,39)/t23-/m1/s1/i29-2 |
Clé InChI |
NNEJANBGIUCOLC-TVTJIZBKSA-N |
SMILES isomérique |
CC(=O)O[C@H](COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CC(=O)OC(COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CC(=O)OC(COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)COP(=O)([O-])OCC[N+](C)(C)C |
Autres numéros CAS |
122242-50-6 |
Synonymes |
1-O-(4-azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine AIU-PAF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)









